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Compound of Interest

Compound Name:
3-[(3-

Fluorophenoxy)methyl]piperidine

CAS No.: 405090-68-8

Cat. No.: B1358816

Get Quote

Introduction
3-[(3-Fluorophenoxy)methyl]piperidine is a heterocyclic compound featuring a piperidine

ring linked to a fluorinated phenyl group via an ether-methyl bridge. Molecules incorporating the

piperidine scaffold are of significant interest in medicinal chemistry and drug development, as

this motif is present in numerous FDA-approved pharmaceuticals.[1] The introduction of a

fluorine atom can modulate key drug-like properties, including metabolic stability and receptor

binding affinity.[1]

Given its potential as a key intermediate or a final active pharmaceutical ingredient (API), a

robust and comprehensive analytical strategy is imperative for the unambiguous confirmation of

its chemical identity, structure, and purity. This application note provides a detailed guide for

researchers and drug development professionals, outlining a suite of orthogonal analytical

methods for the complete characterization of 3-[(3-Fluorophenoxy)methyl]piperidine. The
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protocols herein are designed to establish a self-validating system for quality control and

regulatory compliance.

Compound Profile
A foundational understanding of the compound's physicochemical properties is essential for

methodological design, from sample preparation to instrument parameter selection.

Property Value Source

Chemical Formula C₁₂H₁₆FNO [2]

Molecular Weight 209.26 g/mol [2]

CAS Number 405090-68-8 [2]

Physical Form Solid

Structure
(Structure rendered based on

name)

Strategic Approach to Characterization
No single analytical technique can provide a complete profile of a chemical entity. A

comprehensive characterization relies on an orthogonal approach, where multiple techniques

with different underlying principles are employed to build a cohesive and undeniable body of

evidence. Our strategy integrates spectroscopic methods for structural confirmation with

chromatographic techniques for purity and impurity profiling.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/aldrich/cbr01191
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cbr01191
https://www.sigmaaldrich.com/JP/ja/product/aldrich/cbr01191
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Identity & Structure Confirmation

Phase 2: Purity & Quantitative Analysis

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Mass Spectrometry
(ESI-MS)

Confirms Mass

Certificate of Analysis (CoA)

Confirms Structure

FTIR Spectroscopy

Confirms Functional Groups

HPLC-UV
(Purity, Impurities)

GC-FID
(Residual Solvents, Purity)

Orthogonal Separation

Elemental Analysis
(Compositional Purity)

Test Sample:
3-[(3-Fluorophenoxy)methyl]piperidine

Click to download full resolution via product page

Figure 1: Integrated workflow for the analytical characterization of 3-[(3-
Fluorophenoxy)methyl]piperidine.

Primary Identification and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation of organic

molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of

the molecule's carbon-hydrogen framework and the specific environment of the fluorine atom.
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Rationale: The piperidine ring's secondary amine (N-H) proton can exhibit exchange

broadening, and its chemical shift may vary with solvent and concentration. Deuterated

chloroform (CDCl₃) is a common starting solvent, but deuterated methanol (CD₃OD) can be

used to confirm exchangeable protons. ¹⁹F NMR is essential for confirming the presence and

position of the fluorine atom on the aromatic ring.

Protocol: NMR Analysis

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Parameters: Acquire a standard proton spectrum with a spectral width covering -2 to 12

ppm.

Expected Signals:

Aromatic region (~6.5-7.5 ppm): Signals corresponding to the 4 protons on the

fluorophenoxy ring, showing characteristic splitting patterns.

Piperidine & Methylene region (~2.5-4.0 ppm): Complex multiplets for the -O-CH₂-

group and the protons on the piperidine ring.

N-H proton: A potentially broad singlet, its position is solvent-dependent.

¹³C NMR Acquisition:

Parameters: Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ

sequence) with a spectral width of 0-200 ppm.

Expected Signals: 12 distinct carbon signals are expected, corresponding to the unique

carbons in the molecule. The carbon directly attached to fluorine will show a large ¹JCF

coupling constant.
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¹⁹F NMR Acquisition:

Parameters: Acquire a proton-decoupled fluorine spectrum.

Expected Signal: A single resonance for the fluorine atom, typically a singlet or a narrow

multiplet.

Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the compound and can offer

structural insights through fragmentation analysis. Electrospray Ionization (ESI) is a soft

ionization technique well-suited for this molecule due to the basic nitrogen, which is readily

protonated.

Rationale: ESI in positive ion mode is chosen to generate the protonated molecular ion [M+H]⁺.

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental

composition by providing a highly accurate mass measurement.

Protocol: ESI-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is

ideal for HRMS.

Infusion: Directly infuse the sample solution into the ESI source.

Acquisition Parameters (Positive Ion Mode):

Capillary Voltage: ~3.5-4.5 kV

Source Temperature: ~120-150 °C

Scan Range: m/z 50-500

Data Analysis:
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Expected Ion: Look for the [M+H]⁺ ion.

Monoisotopic Mass of C₁₂H₁₆FNO: 209.1216

Expected m/z for [C₁₂H₁₇FNO]⁺: 210.1294

Fragmentation: Perform MS/MS on the parent ion (m/z 210.13) to observe characteristic

fragments, such as the loss of the piperidinemethyl group or cleavage of the ether bond.

Chromatographic Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the gold standard for determining the purity of non-

volatile organic compounds. The presence of the phenoxy group provides a strong

chromophore for UV detection.

Rationale: A C18 column provides excellent retention for moderately polar compounds. The

mobile phase is buffered at a slightly acidic pH (e.g., using formic acid or TFA) to ensure the

basic piperidine nitrogen is consistently protonated, leading to sharp, symmetrical peaks. A

gradient elution is employed to ensure any impurities with significantly different polarities are

eluted and detected.
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HPLC System

Separation Principle
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Figure 2: Principle of reverse-phase HPLC separation for purity analysis.

Protocol: HPLC Purity Analysis

System Suitability: Before analysis, perform a system suitability test using a standard

solution to verify resolution, tailing factor, and theoretical plates, ensuring the system is

performing correctly.
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Sample Preparation: Accurately prepare a sample solution at a concentration of

approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

HPLC Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: 10% B to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area

percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. Report any

impurity exceeding 0.10%.

Additional Characterization Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in a

molecule.

Protocol: FTIR Analysis

Technique: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Peaks:
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~3300 cm⁻¹: N-H stretch (secondary amine).

~3100-3000 cm⁻¹: Aromatic C-H stretch.

~2950-2850 cm⁻¹: Aliphatic C-H stretch (piperidine and methylene).

~1600, 1490 cm⁻¹: Aromatic C=C bending.

~1250 cm⁻¹: Aryl-O (ether) C-O stretch.

~1200 cm⁻¹: C-F stretch.

Elemental Analysis (CHN)
This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the

sample, offering a fundamental check of purity and empirical formula.

Protocol: CHN Analysis

Instrumentation: Use a calibrated CHN elemental analyzer.

Analysis: Submit ~2-3 mg of a homogenous, dry sample for analysis.

Comparison of Results:

Theoretical for C₁₂H₁₆FNO: C, 68.88%; H, 7.71%; N, 6.69%.

Acceptance Criteria: The experimental values should typically be within ±0.4% of the

theoretical values.

Summary of Expected Analytical Data
The following table summarizes the key data points that collectively confirm the identity,

structure, and purity of a high-quality batch of 3-[(3-Fluorophenoxy)methyl]piperidine.
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Technique Parameter Expected Result

HRMS [M+H]⁺ (m/z) 210.1294 ± 5 ppm

¹H NMR Chemical Shifts (ppm)
Aromatic (6.5-7.5), Aliphatic

(2.5-4.0), N-H (variable)

¹³C NMR Number of Signals 12

¹⁹F NMR Chemical Shift (ppm)

Single resonance

characteristic for an aryl

fluoride

HPLC Purity (%) ≥ 98.0% (by area percent)

FTIR Key Peaks (cm⁻¹)
~3300 (N-H), ~1250 (C-O),

~1200 (C-F)

Elemental %C, %H, %N
Within ±0.4% of theoretical

values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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